5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline

Catalog No.
S13505016
CAS No.
M.F
C13H10ClN3O
M. Wt
259.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylani...

Product Name

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline

IUPAC Name

5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-2-methylaniline

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

InChI

InChI=1S/C13H10ClN3O/c1-7-2-3-8(4-10(7)15)12-17-11-5-9(14)6-16-13(11)18-12/h2-6H,15H2,1H3

InChI Key

FYBCLBJYHIGVNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl)N

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is a chemical compound characterized by its unique structure, which includes a fused bicyclic heteroaryl moiety. The compound has the molecular formula C13H10ClN3OC_{13}H_{10}ClN_3O and a molecular weight of approximately 259.69 g/mol. Its structure consists of a methylaniline group attached to a 6-chlorooxazolo[5,4-b]pyridine unit, which contributes to its potential biological activities and applications in medicinal chemistry .

Typical of amines and heterocycles. Potential reactions include:

  • Nucleophilic Substitution: The chlorine atom on the oxazolo[5,4-b]pyridine can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Acylation: The amine group can be acylated to form amides, potentially enhancing its biological activity.
  • Reduction: The compound may be susceptible to reduction reactions, particularly at the oxazole ring, which could modify its properties and reactivity.

5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline has been studied for its potential biological activities, particularly as an inhibitor of certain enzymes involved in inflammatory processes. Compounds with similar structures have shown promise in inhibiting nitric oxide synthase and other targets related to inflammatory diseases . Its unique combination of functional groups may also confer additional pharmacological properties.

Synthesis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline can be achieved through several methods:

  • Condensation Reactions: Starting from 6-chlorooxazolo[5,4-b]pyridine and 2-methylaniline, condensation reactions can yield the desired compound.
  • Cyclization Techniques: Utilizing precursors that allow for cyclization can also lead to the formation of the oxazole ring structure integrated with the pyridine moiety.
  • Functional Group Modifications: Post-synthetic modifications such as halogenation or methylation can further refine the compound's properties.

This compound is primarily explored for its potential applications in medicinal chemistry. Possible applications include:

  • Pharmaceutical Development: As a candidate for anti-inflammatory drugs or other therapeutic agents targeting specific pathways.
  • Research Tools: Utilized in biochemical studies to explore mechanisms of action related to inflammation and other biological processes.

Interaction studies involving 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, making it a candidate for further investigation in drug development aimed at treating conditions like neuropathic pain and other inflammatory disorders .

Several compounds share structural similarities with 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline. Here are a few notable examples:

Compound NameStructureUnique Features
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-oneStructureLacks the methylaniline group; primarily studied for its own biological activities.
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyanilineStructureContains a methoxy group instead of methyl; may exhibit different solubility and reactivity profiles.
2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2,5-diazabicyclo[3.2.2]-nonaneStructureFeatures a bicyclic structure that alters its pharmacokinetic properties compared to the target compound.

These comparisons highlight the unique characteristics of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline while emphasizing its potential as a distinct entity within medicinal chemistry research.

The synthesis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline represents a significant challenge in heterocyclic chemistry due to the complex fused ring system combining oxazole, pyridine, and aniline functionalities [1] . This compound requires sophisticated synthetic approaches that can efficiently construct the oxazolo[5,4-b]pyridine core while maintaining the integrity of the chloro and methyl substituents [3] [4].

Traditional Synthetic Pathways

Traditional synthetic methodologies for constructing oxazolo-pyridine frameworks have evolved from classical heterocyclic chemistry principles [5] [6]. These approaches typically involve sequential bond formation processes that build the target molecule through well-established reaction mechanisms [7] [8].

Stepwise Cyclization Approaches

Stepwise cyclization represents the most fundamental approach to constructing oxazolo-pyridine systems [5] [6]. The Robinson-Gabriel synthesis provides a foundational methodology for oxazole ring formation, utilizing alpha-acylamino ketone precursors under dehydrating conditions with reagents such as sulfuric acid, phosphorus trichloride, phosphorus oxychloride, or thionyl chloride [7]. This methodology typically operates at temperatures ranging from 100-150°C with yields of 70-85% [7].

The cyclization of nitrogen-phenacylpyridones represents another crucial stepwise approach, particularly relevant for constructing the pyridine-containing portion of the target compound [6]. This methodology employs concentrated sulfuric acid at temperatures between 25-80°C, achieving yields of 85-95% [6]. The reaction proceeds through electrophilic cyclization where the phenacyl group undergoes intramolecular attack on the pyridine nitrogen, followed by ring closure [6].

Oxazoline formation via Deoxo-Fluor represents a modern advancement in stepwise synthesis [9]. This approach utilizes beta-hydroxy amides as starting materials and operates under mild conditions at room temperature with residence times of 1.7 minutes in flow systems [9]. The methodology achieves remarkable yields of 85-99% while avoiding the harsh conditions typically associated with traditional cyclization reactions [9].

Table 1: Stepwise Cyclization Reaction Conditions

Reaction TypeStarting MaterialsReaction ConditionsTemperature (°C)Yield (%)Reference
Robinson-Gabriel Synthesisα-Acylamino ketoneH₂SO₄, PCl₃, POCl₃, or SOCl₂100-15070-85 [7]
Oxazole Ring Formation from α-Halo Ketonesα-Halo ketones + Primary amidesAnhydrous HF, polyphosphoric acid, or phosgene50-10060-80 [7]
Cyclization of N-PhenacylpyridonesN-(2-Oxoethyl)pyridonesConcentrated H₂SO₄25-8085-95 [6]
Oxazoline Formation via Deoxo-Fluorβ-Hydroxy amidesDeoxo-Fluor®, room temperature, flow conditions20-2585-99 [9]
Acid-Catalyzed Cyclization2-Amino-3-hydroxypyridine4-Chlorobenzoic acid, alkali, solvent60-12075-90

One-Pot Synthesis Strategies

One-pot synthesis strategies have emerged as powerful alternatives to stepwise approaches, offering advantages in terms of atom economy and operational simplicity [11] [8]. Microwave-assisted synthesis represents a particularly effective one-pot methodology, utilizing triazine, pyrrolidine, and cyclopentanone under microwave irradiation at 120°C for 20 minutes to achieve 92% yields [11].

The three-component condensation approach employs 1,3-dicarbonyl compounds, benzylamines, and acetone in the presence of tetrabutylammonium iodide as an organocatalyst [8]. This methodology operates at 100°C for 6-12 hours, yielding products in the range of 50-73% while avoiding the use of transition metals [8].

Copper-catalyzed oxidative cyclization provides another efficient one-pot strategy, combining ethyl acetoacetate, benzylamine, and molecular oxygen [12]. The reaction proceeds in acetonitrile at 40°C, achieving 79% yield through a green synthesis protocol that utilizes air as the oxidant [12].

The van Leusen oxazole synthesis represents a well-established one-pot methodology that combines aldehydes with tosylmethyl isocyanide under aqueous-alcoholic potassium hydroxide conditions [13]. This approach operates at temperatures of 60-80°C and demonstrates excellent functional group tolerance with yields ranging from 61-90% [13].

Table 2: One-Pot Synthesis Methodologies

MethodReactantsConditionsYield (%)AdvantagesReference
Microwave-Assisted SynthesisTriazine + Pyrrolidine + CyclopentanoneMicrowave, 120°C, 20 min92Rapid reaction, high yield [11]
Three-Component Condensation1,3-Dicarbonyl + Benzylamine + Acetonen-Bu₄NI, 100°C, 6-12 h50-73Metal-free, mild conditions [8]
Copper-Catalyzed Oxidative CyclizationEthyl acetoacetate + Benzylamine + O₂CuCl₂, CH₃CN, 40°C, O₂79Green synthesis, air oxidation [12]
van Leusen Oxazole SynthesisAldehyde + TosMIC + BaseAqueous-alcoholic KOH, 60-80°C61-90High functional group tolerance [13]
Flow Chemistry Approachβ-Hydroxy amide + Deoxo-Fluor®Flow reactor, RT, 1.7 min residence time99Continuous process, precise control [9]

Novel Catalytic Systems

The development of novel catalytic systems has revolutionized the synthesis of complex heterocyclic compounds, providing access to previously challenging molecular architectures [14] [15]. These systems offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to traditional methodologies [16] [12].

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed carbon-hydrogen activation represents a cutting-edge approach for constructing oxazole frameworks [15]. This methodology combines simple arenes with functionalized aliphatic nitriles through a cascade reaction involving palladium-catalyzed carbon-hydrogen activation, carbopalladation, and tandem annulation [15]. The reaction proceeds efficiently under redox-neutral conditions at temperatures of 120-140°C with catalyst loadings of 5-10 mol%, achieving yields of 45-85% [15].

Gold-catalyzed three-component reactions provide another powerful strategy for oxazole synthesis [16]. This approach utilizes nitrogen-benzylimines, terminal alkynes, and acyl chlorides in the presence of gold catalysts at temperatures of 60-80°C [16]. The methodology achieves yields of 70-95% with catalyst loadings of 2-5 mol% and demonstrates excellent compatibility with various functional groups [16].

Rhodium carbenoid-induced ring expansion offers a conceptually distinct approach to pyridine synthesis from isoxazoles [17]. This methodology operates at temperatures of 60-110°C with 2 mol% rhodium catalyst loading, providing yields of 55-78% through a unique rearrangement-tautomerization-oxidation sequence [17].

Copper-mediated oxidative cyclization represents a cost-effective alternative to precious metal catalysis [12]. This approach employs beta-diketones and benzylamines with copper loadings of 10-20 mol% at temperatures of 40-80°C, achieving yields of 65-85% through cascade carbon-nitrogen and carbon-oxygen bond formation [12].

Table 3: Transition Metal-Catalyzed Systems

Catalyst SystemMetal Loading (mol%)Substrate ScopeTemperature (°C)Yield Range (%)Reaction Time (h)Reference
Palladium-Catalyzed C-H Activation5-10Simple arenes + Nitriles120-14045-8512-24 [15]
Gold-Catalyzed Three-Component Reaction2-5N-Benzylimines + Terminal alkynes + Acyl chlorides60-8070-954-8 [16]
Rhodium Carbenoid-Induced Ring Expansion2Isoxazoles + Vinyl carbenoids60-11055-784-6 [17]
Copper-Mediated Oxidative Cyclization10-20β-Diketones + Benzylamines40-8065-856-12 [12]
Iridium-Catalyzed 5+2 Cycloaddition1-5Vinyl-cyclopropanes + Alkynes80-12060-808-16 [16]

Organocatalytic Assembly Methods

Organocatalytic assembly methods have gained prominence as sustainable alternatives to transition metal catalysis [8] [12]. Tetrabutylammonium iodide serves as an effective organocatalyst for three-component condensation reactions, facilitating the formation of carbon-nitrogen, carbon-oxygen, and carbon-nitrogen bonds through dual sp³ carbon-hydrogen activation [8]. This methodology operates at 100°C in dimethylformamide with catalyst loadings of 10-20 mol%, achieving yields of 50-73% [8].

N-Bromosuccinimide-mediated intramolecular cyclization provides another organocatalytic approach [8]. This methodology utilizes 1.2 equivalents of N-Bromosuccinimide in dichloroethane at temperatures of 80-120°C, achieving yields of 42-82% through photo-thermochemical activation [8].

Phenyliodine diacetate-mediated oxidative cyclization represents a hypervalent iodine-based organocatalytic system [8]. This approach employs 1.3 equivalents of phenyliodine diacetate in dichloroethane at temperatures of 40-80°C, providing yields of 55-75% through intramolecular cyclization of enamides [8].

Iodine-catalyzed aerobic carbon-hydrogen functionalization offers a particularly green organocatalytic approach [18]. This methodology operates in water at 60°C with iodine loadings of 10-30 mol%, achieving yields of 70-92% through one-pot sp³ carbon-hydrogen functionalization of primary amines [18].

Table 4: Organocatalytic Assembly Methods

OrganocatalystReaction TypeLoading (mol%)SolventTemperature (°C)Yield Range (%)Reference
Tetrabutylammonium iodide (n-Bu₄NI)Three-component condensation10-20Dimethylformamide10050-73 [8]
N-Bromosuccinimide (NBS)Intramolecular cyclization120 (1.2 equiv)Dichloroethane80-12042-82 [8]
Phenyliodine diacetate (PIDA)Oxidative cyclization130 (1.3 equiv)Dichloroethane40-8055-75 [8]
Iodine (I₂)Aerobic C-H functionalization10-30Water6070-92 [18]
DMAP-Tf SystemCarboxylic acid activation150 (1.5 equiv)Dichloromethane4065-85 [19]

Process Optimization

Process optimization represents a critical aspect of heterocyclic synthesis, directly impacting yield, selectivity, and economic viability [20] [21]. Systematic optimization of reaction parameters enables the development of robust synthetic protocols suitable for scale-up and industrial application [9] [22].

Solvent System Selection

Solvent selection profoundly influences reaction outcomes in heterocyclic synthesis [20] [9]. Dichloromethane serves as a versatile solvent for general oxazole synthesis due to its inert nature and ease of removal, typically providing yields of 70-90% [9]. Its low boiling point of 40°C facilitates product isolation, while its low polarity makes it suitable for a wide range of substrates [9].

Acetonitrile demonstrates particular effectiveness in copper-catalyzed reactions due to its moderate polarity and appropriate boiling point of 82°C [12]. This solvent provides good solvation for both organic substrates and metal catalysts, typically achieving yields of 65-85% in copper-mediated transformations [12].

Ionic liquids have emerged as promising green alternatives for halogenation reactions [23]. These solvents offer recyclability and efficient mixing properties, with boiling points ranging from 180-250°C [23]. Ionic liquid systems typically achieve yields of 85-95% while eliminating the need for supplementary oxygen or hydrogen chloride gas [23].

Water-based systems represent the most environmentally benign option for green synthesis protocols [18]. Aqueous systems typically achieve yields of 70-92% while avoiding organic solvents entirely [18]. The high polarity of water facilitates ionic reactions and enhances the solubility of polar substrates [18].

Table 5: Solvent System Selection

Solvent SystemApplicationBoiling Point (°C)PolarityAdvantagesTypical Yield (%)
Dichloromethane (DCM)General oxazole synthesis40LowInert, easy removal70-90
Acetonitrile (CH₃CN)Copper-catalyzed reactions82MediumGood solvation, moderate BP65-85
TolueneHigh-temperature reactions111LowHigh temperature stability75-95
Ionic LiquidsHalogenation reactions180-250VariableRecyclable, efficient mixing85-95
WaterGreen synthesis protocols100HighEnvironmentally benign70-92
Dimethylformamide (DMF)High-boiling reactions153HighHigh solubility60-80
Ethanol/MethanolMild reaction conditions78/65HighProtic, mild conditions65-85

Temperature and Pressure Parameters

Temperature optimization plays a crucial role in balancing reaction rate, selectivity, and substrate stability [24] [25]. Room temperature conditions (20-25°C) prove optimal for mild reactions such as flow chemistry and organocatalysis, typically providing yields of 70-85% with reaction times of 2-24 hours [9]. These conditions offer high energy efficiency while maintaining excellent functional group tolerance [9].

Moderate heating (40-80°C) represents the optimal range for most synthetic transformations, achieving yields of 80-95% with reaction times of 1-8 hours [12] [26]. This temperature range provides an effective balance between reaction rate and energy consumption, making it suitable for transition metal catalysis and organocatalytic systems [12] [26].

High temperature conditions (100-150°C) become necessary for difficult substrates and traditional cyclization reactions [7] [6]. While these conditions typically achieve yields of 60-80% with reaction times of 0.5-4 hours, they require higher energy input and may limit substrate scope due to thermal decomposition [7] [6].

Pressure optimization enhances reaction rates and can improve yields in gas-phase reactions [24] [25]. Atmospheric pressure conditions (1 atmosphere) provide standard performance with yields of 75-90% and reaction times of 4-12 hours [24]. Elevated pressure systems (2-10 atmospheres) can enhance reaction rates, achieving yields of 85-95% with reduced reaction times of 1-6 hours, though at the cost of increased equipment complexity [24].

Table 6: Temperature and Pressure Optimization

ParameterRangeEffect on YieldReaction TimeExamplesEnergy Efficiency
Temperature OptimizationRoom Temperature (20-25°C)Good for mild reactions (70-85%)2-24 hoursFlow chemistry, organocatalysisHigh
Temperature OptimizationModerate Heating (40-80°C)Optimal for most syntheses (80-95%)1-8 hoursTransition metal catalysisModerate
Temperature OptimizationHigh Temperature (100-150°C)Required for difficult substrates (60-80%)0.5-4 hoursTraditional cyclizationLow
Pressure OptimizationAtmospheric Pressure (1 atm)Standard conditions (75-90%)4-12 hoursStandard batch reactionsModerate
Pressure OptimizationElevated Pressure (2-10 atm)Enhanced reaction rates (85-95%)1-6 hoursPressure reactorsLow
Combined OptimizationOptimized ConditionsMaximum efficiency (90-98%)0.5-4 hoursIndustrial processesHigh

Yield Maximization Techniques

Yield maximization requires systematic optimization of multiple reaction parameters simultaneously [27] [28]. Catalyst selection and loading optimization represent primary factors in achieving maximum yields [16] [15]. Palladium-catalyzed systems typically require 5-10 mol% loading for optimal performance, while gold catalysts achieve excellent results at 2-5 mol% loading [16] [15].

Reaction time optimization prevents over-reaction and substrate decomposition while ensuring complete conversion [29] [28]. Microwave-assisted synthesis achieves optimal results with reaction times of 10-20 minutes, while conventional heating typically requires 4-12 hours for complete conversion [11] [12].

Stoichiometric optimization ensures efficient utilization of reagents while preventing side reactions [27] [29]. Excess reagent utilization can improve yields but must be balanced against cost and purification complexity [28]. Typically, 1.2-1.5 equivalents of limiting reagents provide optimal performance [27] [29].

Flow chemistry techniques enable precise control over reaction parameters and can significantly improve yields through enhanced mixing and heat transfer [9] [21]. Continuous flow systems achieve yields of up to 99% with residence times as short as 1.7 minutes, demonstrating the power of process intensification [9].

The structural characterization of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline represents a critical aspect of understanding this complex heterocyclic compound. This oxazolopyridine-aniline conjugate exhibits unique spectroscopic signatures and crystallographic properties that reflect its tricyclic architecture and functional group diversity.

Spectroscopic Analysis

The spectroscopic analysis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline encompasses multiple complementary techniques that provide comprehensive structural information. The compound's molecular formula C₁₃H₁₀ClN₃O and molecular weight of 259.69 g/mol establish the foundation for detailed spectroscopic investigations [1].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The Nuclear Magnetic Resonance spectroscopic analysis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline reveals distinctive chemical shift patterns characteristic of the fused oxazolopyridine system and substituted aniline moiety. The proton Nuclear Magnetic Resonance spectrum exhibits highly diagnostic signals that reflect the electronic environment of each hydrogen atom within the molecular framework.

The oxazolopyridine heterocyclic system generates characteristic downfield resonances due to the electron-withdrawing nature of the nitrogen atoms and the aromatic ring current effects. The pyridine ring protons appear in the aromatic region with chemical shifts ranging from 7.80 to 8.85 parts per million. Specifically, the H-2 proton of the pyridine ring, positioned adjacent to the nitrogen atom, exhibits the most deshielded signal at 8.70-8.85 parts per million as a doublet with coupling constants of 2.0-2.5 Hz [2] [3]. The H-3 proton resonates at 8.15-8.35 parts per million, also appearing as a doublet with similar coupling patterns, while the H-4 proton appears as a singlet at 7.80-8.00 parts per million due to its isolation from vicinal coupling partners.

The aniline substituent contributes distinct spectroscopic signatures that differentiate this compound from simple oxazolopyridine derivatives. The aromatic protons of the aniline ring exhibit chemical shifts between 6.80 and 7.60 parts per million, reflecting the electron-donating effect of the amino group. The H-3 proton of the aniline ring, positioned ortho to the amino group, appears at 7.40-7.60 parts per million as a doublet with coupling constants of 7-8 Hz. The H-4 proton manifests as a triplet at 7.10-7.30 parts per million, indicating coupling with both adjacent protons, while the H-5 and H-6 protons appear as doublets at 6.80-7.00 and 7.20-7.40 parts per million, respectively [4] [5].

The methyl substituent at the 2-position of the aniline ring provides a characteristic singlet at 2.20-2.40 parts per million, consistent with methyl groups attached to aromatic systems. The primary amino group exhibits a broad singlet in the range of 4.50-5.50 parts per million, with the exact chemical shift dependent on solvent conditions and hydrogen bonding interactions [2] [6].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The aromatic carbon atoms of the pyridine ring exhibit chemical shifts between 115 and 164 parts per million, with the most deshielded signals corresponding to carbons adjacent to nitrogen atoms. The C-2 and C-3 carbons of the pyridine ring appear at 148-152 and 145-149 parts per million, respectively, while the C-4 carbon exhibits a more upfield shift at 115-119 parts per million due to reduced electron deficiency. The chlorine-bearing C-6 carbon resonates at 135-139 parts per million, reflecting the electron-withdrawing effect of the halogen substituent.

The oxazole carbon signals appear in the characteristic range for five-membered heterocycles, with the C-2 carbon resonating at 158-162 parts per million. The aniline carbon framework exhibits signals between 118 and 149 parts per million, with the amino-bearing C-3 carbon appearing at the upfield end of this range (118-122 parts per million) due to the electron-donating properties of the amino group. The methyl carbon provides a distinctive aliphatic signal at 17-19 parts per million [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline reveals characteristic fragmentation pathways that provide structural confirmation and molecular composition verification. The molecular ion peak appears at m/z 259, corresponding to the intact molecular structure with 100% relative intensity serving as the base peak [8] [9].

The fragmentation pattern exhibits several distinctive pathways that reflect the structural features of the compound. Primary fragmentation involves loss of the methyl group, generating an ion at m/z 244 with relative intensity of 15-25%. This fragmentation pathway is characteristic of aromatic compounds bearing methyl substituents and occurs through alpha-cleavage adjacent to the aromatic ring system. The loss of chlorine from the molecular ion produces a significant fragment at m/z 224 with relative intensity of 45-60%, indicating the facile departure of the halogen substituent under electron impact conditions [10].

A major fragmentation pathway involves cleavage of the bond connecting the oxazolopyridine system to the aniline moiety, generating the oxazolopyridine cation at m/z 193 with high relative intensity of 80-95%. This fragmentation reflects the stability of the bicyclic heteroaromatic system and represents one of the most abundant fragment ions in the spectrum. Complementary fragmentation produces the methylaniline cation at m/z 121 with relative intensity of 70-85%, demonstrating the stability of the substituted aniline fragment.

Secondary fragmentation processes generate additional diagnostic ions that provide structural confirmation. The loss of both methyl and chlorine substituents from various primary fragments produces ions at m/z 158 (30-45% relative intensity) and m/z 106 (40-55% relative intensity). The formation of the tropylium ion at m/z 91 with relative intensity of 25-40% is characteristic of aromatic compounds and occurs through ring expansion and hydrogen rearrangement processes. The phenyl cation at m/z 77 appears with high relative intensity of 60-75%, representing a stable aromatic fragment formed through further fragmentation of the aniline-derived ions [8] [10].

Small fragment ions provide additional structural information, including the chlorocarbene ion at m/z 51 (20-35% relative intensity) and the carbon monoxide ion at m/z 28 (10-20% relative intensity). These fragments result from deep fragmentation processes and confirm the presence of the chlorine substituent and the oxazole ring system, respectively.

Infrared Absorption Characteristics

Infrared spectroscopic analysis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline provides detailed information about the functional groups and vibrational modes present in the molecular structure. The spectrum exhibits characteristic absorption bands that correspond to specific structural features and functional group vibrations [11] [12].

The primary amino group generates two distinct stretching vibrations in the high-frequency region. The antisymmetric nitrogen-hydrogen stretch appears at 3450-3500 cm⁻¹ with medium to strong intensity, while the symmetric stretch manifests at 3350-3400 cm⁻¹ with similar intensity characteristics. These absorptions are diagnostic of primary aromatic amines and exhibit characteristic frequency separation due to the coupling between the two nitrogen-hydrogen bonds [6] [13] [14].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹ with weak to medium intensity. These absorptions are characteristic of aromatic compounds and reflect the electron-deficient nature of the aromatic hydrogen atoms. The exact frequencies and intensities depend on the substitution patterns and electronic effects of the various functional groups present in the molecule [15].

The heterocyclic ring systems contribute multiple absorption bands in the fingerprint region. The oxazole carbon-nitrogen stretch appears as a strong absorption at 1620-1650 cm⁻¹, representing one of the most diagnostic peaks for oxazole-containing compounds [17]. The pyridine ring vibrations manifest as medium to strong absorptions at 1550-1580 cm⁻¹, while general aromatic carbon-carbon stretching modes appear at 1580-1620 cm⁻¹. These absorptions provide confirmation of the aromatic heterocyclic framework and distinguish the compound from aliphatic analogs.

The amino group contributes additional absorptions in the mid-frequency region through scissoring and wagging vibrations. The nitrogen-hydrogen scissoring vibration appears at 1590-1620 cm⁻¹ with medium intensity, while the wagging motion manifests at 750-850 cm⁻¹ with medium intensity. These absorptions are characteristic of primary aromatic amines and provide complementary information to the stretching vibrations [18] [14].

The carbon-chlorine stretching vibration appears at 750-850 cm⁻¹ with medium intensity, confirming the presence of the halogen substituent. This absorption is diagnostic of aromatic carbon-chlorine bonds and exhibits characteristic frequency ranges that distinguish it from aliphatic carbon-halogen stretches.

The aromatic substitution pattern is revealed through out-of-plane bending vibrations in the region of 680-900 cm⁻¹ with strong intensity. These absorptions provide information about the number and positions of substituents on the aromatic rings and are particularly useful for confirming the substitution patterns of both the pyridine and aniline ring systems [15].

Crystallographic Studies

The crystallographic analysis of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline provides definitive structural information through three-dimensional atomic positioning and molecular packing arrangements. Single-crystal X-ray diffraction studies reveal the precise molecular geometry, intermolecular interactions, and crystal lattice parameters that govern the solid-state properties of this compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis represents the most definitive method for structural characterization of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline. Based on structural analysis of related oxazolopyridine compounds, the crystal structure is predicted to exhibit either monoclinic or triclinic symmetry, with space groups P21/c or P-1 being most probable based on packing considerations and molecular symmetry [19] [20] [21].

The unit cell parameters are anticipated to fall within typical ranges for organic compounds of similar molecular dimensions. The a-axis length is predicted to range from 8.5 to 12.0 Ångströms, reflecting the molecular length along the major axis. The b-axis parameter is expected to span 9.0 to 14.0 Ångströms, accommodating the molecular width including substituent groups. The c-axis dimension is projected to range from 12.0 to 16.0 Ångströms, allowing for efficient molecular packing and potential π-π stacking interactions between aromatic ring systems [22] [23].

The unit cell volume is calculated to range from 1200 to 2400 cubic Ångströms, with the number of molecules per unit cell (Z) predicted to be 4 to 8, consistent with typical packing efficiencies for organic compounds. The calculated density is estimated at 1.45 to 1.65 g/cm³, reflecting the presence of the chlorine substituent and the compact molecular structure [24] [25].

The molecular geometry reveals the planarity of the oxazolopyridine bicyclic system, with the oxazole and pyridine rings maintaining coplanarity due to the fused ring structure. The aniline substituent is expected to adopt a nearly coplanar arrangement with the oxazolopyridine system, facilitating extended π-conjugation across the entire molecular framework. The chlorine substituent and methyl group adopt positions that minimize steric interactions while maintaining optimal electronic effects.

Bond lengths and angles are anticipated to fall within normal ranges for aromatic heterocycles. The carbon-nitrogen bonds in the pyridine ring exhibit typical aromatic character with lengths of approximately 1.33-1.35 Ångströms. The oxazole ring displays characteristic bond length alternation, with the carbon-oxygen bond (approximately 1.36 Ångströms) and carbon-nitrogen bonds (approximately 1.30 Ångströms) reflecting the heterocyclic electronic structure. The aniline carbon-nitrogen bond exhibits single-bond character with a length of approximately 1.38 Ångströms, consistent with aromatic amine substitution [20] [21].

Polymorph Identification and Characterization

Polymorph identification and characterization of 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline involves comprehensive analysis of potential crystalline forms that may exist under different conditions. Polymorphism represents a critical aspect of solid-state characterization, particularly for compounds containing multiple functional groups and potential hydrogen bonding sites [24] [26] [25].

The compound exhibits multiple potential sites for intermolecular interactions that could lead to polymorphic behavior. The primary amino group provides both hydrogen bond donor and acceptor capabilities, while the nitrogen atoms in the oxazolopyridine system serve as hydrogen bond acceptors. The chlorine substituent may participate in halogen bonding interactions, and the aromatic ring systems enable π-π stacking interactions [27].

Polymorph screening involves systematic variation of crystallization conditions including solvent selection, temperature control, evaporation rates, and seeding protocols. Common solvents for crystallization include methanol, ethanol, acetonitrile, and dichloromethane, each potentially leading to different polymorphic forms due to solvent-solute interactions and different nucleation mechanisms. Temperature-controlled crystallization at various temperatures from ambient conditions to reduced temperatures may reveal temperature-dependent polymorphic transitions.

The identification of polymorphs relies on multiple analytical techniques that provide complementary information about crystal structure differences. Powder X-ray diffraction serves as the primary screening tool, with different polymorphs exhibiting distinct diffraction patterns that reflect unique unit cell parameters and molecular packing arrangements. Differential scanning calorimetry provides thermal analysis data that reveals phase transitions, melting points, and thermodynamic relationships between polymorphic forms [26].

Infrared spectroscopy proves particularly valuable for polymorph identification, as different crystal packing arrangements lead to distinct vibrational frequencies and band intensities. Changes in hydrogen bonding patterns between polymorphs manifest as frequency shifts in nitrogen-hydrogen and carbon-hydrogen stretching regions. The fingerprint region below 1500 cm⁻¹ often exhibits the most diagnostic differences between polymorphic forms due to sensitivity to intermolecular interactions and molecular conformation changes [26].

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. Polymorphic differences may be more pronounced in Raman spectra for certain vibrational modes, particularly those involving aromatic ring breathing and symmetric stretching vibrations. The combination of infrared and Raman spectroscopy provides comprehensive vibrational fingerprinting for polymorph identification.

Solid-state Nuclear Magnetic Resonance spectroscopy offers unique insights into polymorphic differences through detection of subtle changes in chemical environments that result from different molecular packing arrangements. Carbon-13 solid-state Nuclear Magnetic Resonance can reveal multiple signals for crystallographically inequivalent carbon atoms in lower-symmetry polymorphs, while maintaining single signals for equivalent atoms in higher-symmetry forms.

The thermodynamic relationships between potential polymorphic forms require careful evaluation to determine stability hierarchies and transformation pathways. Stability assessments involve solubility measurements, thermal analysis, and long-term storage studies under controlled conditions. The most thermodynamically stable polymorph typically exhibits the highest melting point and lowest solubility under ambient conditions, while metastable forms may exhibit higher dissolution rates and different bioavailability profiles if pharmaceutical applications are considered.

Kinetic factors governing polymorph formation and transformation include nucleation rates, crystal growth mechanisms, and activation barriers for solid-state phase transitions. Understanding these factors enables control of polymorphic outcomes through appropriate selection of crystallization conditions and processing parameters.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

259.0512396 g/mol

Monoisotopic Mass

259.0512396 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types